PARP Trapping Potency: Niraparib Occupies a Middle Ground, Distinct from Extreme PARP Trappers
PARP trapping is a key mechanism differentiating PARPi. Niraparib's trapping potency is distinct, being significantly lower than talazoparib (the most potent trapper) but comparable to olaparib and rucaparib [1]. This is quantified by relative trapping potency: talazoparib >> niraparib ≈ olaparib ≈ rucaparib > veliparib [2]. In a direct head-to-head comparison, the relative PARP trapping potency of niraparib was reported as 2-fold higher than olaparib, while talazoparib's was 100-fold higher [3]. This intermediate trapping profile may contribute to a differentiated balance of efficacy and toxicity.
| Evidence Dimension | Relative PARP trapping potency (olaparib = 1) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | Talazoparib: 100; Olaparib: 1; Rucaparib: 1 |
| Quantified Difference | Niraparib exhibits 50-fold lower trapping potency than talazoparib but 2-fold higher than olaparib. |
| Conditions | Cell-free PARP trapping assay in the context of a head-to-head comparison of four clinical PARP inhibitors [3]. |
Why This Matters
PARP trapping potency correlates with cytotoxicity and influences the therapeutic window, making this quantitative difference crucial for understanding differential toxicity and clinical application.
- [1] Murai J, Huang SY, Das BB, et al. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Res. 2012 Nov 1;72(21):5588-99. View Source
- [2] Pommier Y, O'Connor MJ, de Bono J. Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Sci Transl Med. 2016 Oct 26;8(362):362ps17. View Source
- [3] Leo E, Johannes J, Illuzzi G, et al. A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both clinical efficacy and safety. Cancer Res. 2018;78(13_Suppl):Abstract nr 1381. View Source
